4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy group.
Reduction: Reduction reactions may target the triazole ring or the phenoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.
Medicine
In medicine, compounds similar to this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, or as part of combination therapies for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine depends on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets may include kinases, proteases, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Thiazole Derivatives: Compounds with a thiazole ring are known for their antimicrobial and anticancer properties.
Phenoxyphenyl Derivatives: These compounds are often studied for their potential as pharmaceuticals or agrochemicals.
Uniqueness
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties. Its specific arrangement of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-2-31-19-12-8-17(9-13-19)22-16-33-25(27-22)23-24(26)30(29-28-23)18-10-14-21(15-11-18)32-20-6-4-3-5-7-20/h3-16H,2,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFXUUMIOWULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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